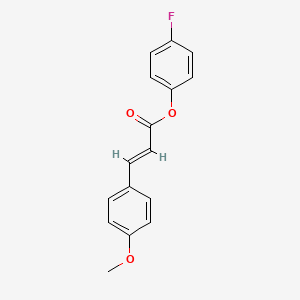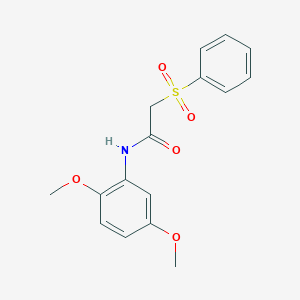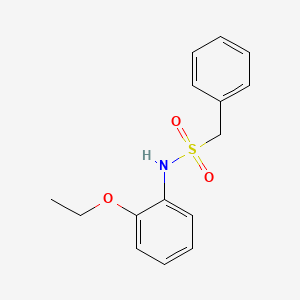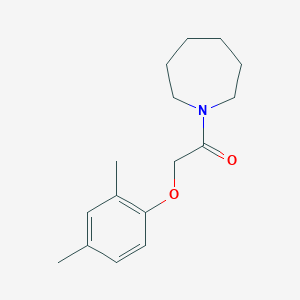
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propenoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-fluorophenol with 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoic acid or corresponding ketones.
Reduction: 4-fluorophenyl (2E)-3-(4-methoxyphenyl)propan-2-ol.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate if methoxide is used.
Wissenschaftliche Forschungsanwendungen
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluorophenyl (2E)-3-phenylprop-2-enoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Lacks the fluorine atom, which can influence its interactions with molecular targets.
Uniqueness
4-fluorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is unique due to the combination of the fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(4-fluorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRQACOKACCHB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,6-trimethyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5839786.png)
![N-(4-CHLOROPHENYL)-2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5839798.png)
![4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B5839806.png)
![4-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5839813.png)
![4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE](/img/structure/B5839821.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{4-METHOXY-3-[(4-METHYL-2-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINE](/img/structure/B5839828.png)
![4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B5839837.png)


![N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE](/img/structure/B5839875.png)

![2-methylpropyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5839895.png)

![N-2,1,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5839905.png)
